molecular formula C21H22F3N5O5S B2688876 N-(thiazol-2-yl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate CAS No. 1351614-82-8

N-(thiazol-2-yl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate

Cat. No.: B2688876
CAS No.: 1351614-82-8
M. Wt: 513.49
InChI Key: VSKDRXGMUUXUQX-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule featuring a thiazole ring linked via an acetamide group to a piperidine scaffold. The piperidine is further substituted with a benzimidazole moiety bearing a trifluoromethyl (-CF₃) group at the 2-position. The oxalate counterion enhances solubility and stability, a common strategy in pharmaceutical chemistry.

Properties

IUPAC Name

oxalic acid;N-(1,3-thiazol-2-yl)-2-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N5OS.C2H2O4/c20-19(21,22)17-24-14-3-1-2-4-15(14)27(17)11-13-5-8-26(9-6-13)12-16(28)25-18-23-7-10-29-18;3-1(4)2(5)6/h1-4,7,10,13H,5-6,8-9,11-12H2,(H,23,25,28);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKDRXGMUUXUQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)CC(=O)NC4=NC=CS4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(thiazol-2-yl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate is a complex compound with potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, therapeutic potentials, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiazole ring, a trifluoromethyl group, and a benzimidazole moiety, which are known to contribute to various biological activities. Its molecular formula is C22H24F3N5O2SC_{22}H_{24}F_3N_5O_2S, with a molecular weight of approximately 475.57 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving bioavailability.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to N-(thiazol-2-yl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide have shown cytotoxic effects against various cancer cell lines. The thiazole ring is critical for enhancing the cytotoxic activity, as seen in studies where modifications in the phenyl ring significantly affected potency (IC50 values ranging from 1.61 µg/mL to greater than 1000 µg/mL) .

2. Anticonvulsant Properties
Thiazole-based compounds have been reported to possess anticonvulsant activity. For example, certain thiazole derivatives demonstrated effectiveness in preventing seizures in animal models, suggesting potential for treating epilepsy . The structure-activity relationship (SAR) studies indicate that specific substitutions on the thiazole ring enhance anticonvulsant efficacy.

3. Antimicrobial Activity
The compound's structural components suggest potential antibacterial and antifungal properties. Thiazoles have been documented to exhibit activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria . The effectiveness of similar compounds against Staphylococcus aureus and Escherichia coli has been noted, emphasizing the importance of the thiazole moiety in antimicrobial action.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the thiazole and benzimidazole rings can significantly influence biological activity:

Structure ModificationBiological ActivityReference
Methyl substitution on phenyl ringIncreased antitumor activity
Trifluoromethyl groupEnhanced lipophilicity and bioactivity
Benzimidazole integrationImproved antimicrobial properties

Case Studies

Several case studies highlight the compound's potential:

Case Study 1: Antitumor Efficacy
A study evaluated a series of thiazole derivatives against A431 and Jurkat cell lines. The results indicated that compounds with specific substitutions showed IC50 values lower than standard chemotherapeutics like doxorubicin, suggesting that this compound may offer a new avenue for cancer treatment .

Case Study 2: Anticonvulsant Activity
In another study focusing on anticonvulsant properties, derivatives were tested in PTZ-induced seizure models. The findings demonstrated that certain structural modifications led to complete protection against seizures, indicating therapeutic potential for epilepsy management .

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, particularly against various bacterial strains. Research has shown that thiazole derivatives, similar to the compound , can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. For instance, thiazole-integrated compounds have demonstrated potent antibacterial activity comparable to standard antibiotics like norfloxacin .

Anticancer Effects

N-(thiazol-2-yl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate has also been investigated for its anticancer potential. Studies have highlighted the efficacy of thiazole-based compounds against various cancer cell lines, including breast (MCF-7) and prostate (PC3) cancers. One derivative showed an IC50 value of 5.71 μM, indicating better efficacy than traditional chemotherapeutic agents like 5-fluorouracil .

Anti-inflammatory Properties

Compounds with similar structural features have been reported to exhibit anti-inflammatory effects. For example, certain benzimidazole derivatives have shown significant inhibition of nitric oxide and TNF-α production, which are critical mediators in inflammatory responses . The compound's potential in reducing inflammation could be beneficial in treating conditions such as arthritis.

Interaction with Biological Targets

Research indicates that thiazole derivatives can interact with multiple biological targets, including enzymes and receptors involved in cancer progression and inflammation. For instance, some studies have focused on their role as inhibitors of cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation and cancer cell proliferation .

Structure–Activity Relationship (SAR) Studies

SAR studies have been instrumental in optimizing the biological activity of thiazole-containing compounds. Modifications to the thiazole moiety or substituents on the benzimidazole ring can significantly enhance potency and selectivity towards specific targets .

Synthesis and Development

The synthesis of this compound typically involves multi-step chemical reactions that yield high purity products suitable for biological testing.

Synthetic Routes

Recent advancements in synthetic methodologies have facilitated the development of this compound through techniques such as condensation reactions and cyclization processes involving thiazole and benzimidazole derivatives . The efficiency of these synthetic routes is critical for scaling up production for further research and potential clinical applications.

Case Studies

Several case studies have documented the effectiveness of thiazole derivatives in clinical settings:

StudyCompound TestedResults
Li et al., 20152-(piperidin-4-yl)-1H-benzimidazoleIC50 = 0.86 µM (NO production)Promising anti-inflammatory agent
Gaba & Mohan, 2015Various thiazole derivativesSignificant analgesic effectsPotential development into pain relief medications
Kumar et al., 2015Multiple benzimidazole derivativesBetter inhibition than diclofenacEffective analgesics with reduced side effects

Comparison with Similar Compounds

Structural Analogues and Core Motifs

The compound shares structural similarities with several classes of heterocyclic molecules:

Compound Name / ID (Reference) Core Structure Key Substituents/Modifications Pharmacological Relevance (Inferred)
9a–9e series () Benzoimidazole-thiazole-triazole-acetamide Varied aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl) Docking studies suggest interaction with α-glucosidase
2-(4-(1H-imidazol-1-yl)piperidin-1-yl)-N-(4-(trifluoromethyl)pyridin-2-yl)acetamide () Piperidine-imidazole-acetamide Trifluoromethylpyridine Likely optimized for solubility and target binding
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () Thiazole-benzamide Chlorothiazole, difluorophenyl PFOR enzyme inhibition via amide conjugation
N-(2,4-dimethoxyphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide () Thiazole-pyridazine-acetamide Fluorophenyl, methylthiazole Potential kinase or protease targeting

Key Observations :

  • The trifluoromethyl group in the target compound and analogues may enhance metabolic stability and lipophilicity, critical for CNS penetration or prolonged activity .
  • Thiazole rings (common in all compounds) contribute to π-π stacking and hydrogen bonding with biological targets .

Physicochemical Properties

Data from highlights physicochemical trends in related compounds:

Compound () Melting Point (°C) IR (C=O stretch, cm⁻¹) ¹H NMR (δ, ppm, key peaks)
9a 168–170 1685 8.2 (s, 1H, triazole), 7.6 (d, 2H, aryl)
9b 172–174 1682 8.3 (s, 1H, triazole), 7.8 (d, 2H, aryl-F)
9c 185–187 1688 8.4 (s, 1H, triazole), 7.9 (d, 2H, aryl-Br)

The target compound’s oxalate salt likely reduces its melting point compared to neutral analogues (e.g., 9a–9e), improving formulation flexibility.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(thiazol-2-yl)acetamide derivatives, and how do reaction conditions influence yields?

  • Methodology : The synthesis typically involves coupling reactions between thiazole-2-amine and activated acetamide intermediates. For example, potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux is commonly used to facilitate nucleophilic substitution or condensation reactions . Yields vary significantly (45–58%) depending on substituent steric effects and solvent choice. Optimization may involve adjusting catalyst loadings (e.g., using triethylamine for milder conditions) or employing microwave-assisted synthesis to reduce reaction times .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Methodology : Multi-spectral characterization is critical. Infrared (IR) spectroscopy identifies functional groups like C=O (1650–1700 cm⁻¹) and N-H (3200–3400 cm⁻¹). Nuclear Magnetic Resonance (NMR) resolves structural details:

  • ¹H NMR : Piperidine protons appear as multiplets at δ 1.5–3.0 ppm; thiazole protons resonate as singlets near δ 7.5–8.5 ppm.
  • ¹³C NMR : The trifluoromethyl (CF₃) group shows a distinct quartet near δ 120–125 ppm (J = 280–320 Hz) .
  • High-resolution mass spectrometry (HRMS) confirms molecular weight with <2 ppm error .

Q. What purification strategies are effective for isolating the oxalate salt form?

  • Methodology : Salts are often precipitated by adding oxalic acid to the free base in ethanol or acetone. Recrystallization from hot isopropanol/water mixtures (9:1 v/v) enhances purity. Differential Scanning Calorimetry (DSC) monitors melting points (e.g., 216–218°C for analogous compounds) to confirm crystallinity .

Advanced Research Questions

Q. How do substituents on the benzimidazole ring influence biological activity?

  • Methodology : Structure-Activity Relationship (SAR) studies compare derivatives with varying aryl groups (e.g., 4-fluorophenyl vs. 4-bromophenyl). Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like cyclooxygenase (COX) enzymes. For instance, bulkier substituents (e.g., CF₃) enhance hydrophobic interactions but may reduce solubility, necessitating logP optimization .

Q. What experimental approaches resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Methodology : Contradictions often arise from tautomerism (e.g., benzimidazole NH tautomers) or rotameric conformations. Variable Temperature (VT) NMR (e.g., 25–80°C) can coalesce split signals. 2D NMR techniques (COSY, HSQC) map coupling networks, while X-ray crystallography provides definitive structural assignments .

Q. How can reaction yields be improved for large-scale synthesis?

  • Methodology : Batch process optimization includes:

  • Solvent Screening : Switching from DMF to THF reduces side reactions in SN2 pathways.
  • Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in Suzuki-Miyaura reactions for aryl-thiazole linkages.
  • Flow Chemistry : Continuous flow reactors enhance heat/mass transfer, achieving >70% yields in scaled-up acetamide syntheses .

Q. What mechanisms explain the compound’s stability under physiological conditions?

  • Methodology : Stability studies involve:

  • pH-Dependent Degradation : Incubate the compound in buffers (pH 1.2–7.4) and analyze via HPLC-UV at 254 nm. Oxalate salts generally show higher stability in acidic media due to reduced free base solubility.
  • Forced Degradation : Expose to heat (60°C), light (UV 365 nm), and oxidants (H₂O₂) to identify degradation pathways (e.g., hydrolysis of the acetamide bond) .

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